N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a versatile chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound is known for its unique structure, which includes an oxazolidinone ring, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide typically involves the reaction of N,N-dimethylpropanamide with oxazolidinone under specific conditions. One common method includes the use of a solvent such as ether or ethanol, where the reaction is facilitated by the addition of a reagent like methylmagnesium bromide . The reaction mixture is then subjected to extraction and distillation to obtain the pure product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazolidinone ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Polymer Chemistry: It is used in the development of novel polymers with specific properties.
Catalysis: The compound acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets . The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. This interaction is crucial in its role as a catalyst or in drug synthesis, where it can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N,N-dimethylpropionamide: This compound has a similar structure but with a methoxy group instead of the oxazolidinone ring.
2-(N-3-Sulfopropyl-N,N-dimethylammonium)ethyl methacrylate: Another compound with a similar backbone but different functional groups.
Uniqueness
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is unique due to its oxazolidinone ring, which imparts specific chemical and biological properties. This makes it more versatile in applications such as catalysis and drug synthesis compared to its analogs.
Properties
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9(2)7(11)3-4-10-5-6-13-8(10)12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXMNOZIQZQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCOC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1860511-47-2 |
Source
|
Record name | N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.